1-(2,2,2-Trifluoroethyl)-1H-imidazol-5-amine
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Overview
Description
1-(2,2,2-Trifluoroethyl)-1H-imidazol-5-amine is an organic compound characterized by the presence of a trifluoroethyl group attached to an imidazole ring. This compound is notable for its unique chemical properties, which are influenced by the trifluoromethyl group. The trifluoromethyl group imparts significant electron-withdrawing effects, enhancing the compound’s reactivity and stability in various chemical environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-Trifluoroethyl)-1H-imidazol-5-amine typically involves the introduction of the trifluoroethyl group to the imidazole ring. One common method includes the reaction of imidazole with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the process is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1H-imidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.
Substitution: Sodium hydride in DMF at elevated temperatures.
Major Products Formed:
Oxidation: Imidazole oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole compounds.
Scientific Research Applications
1-(2,2,2-Trifluoroethyl)-1H-imidazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-(2,2,2-Trifluoroethyl)-1H-imidazol-5-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, often through hydrogen bonding and hydrophobic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, affecting various biochemical pathways .
Comparison with Similar Compounds
2,2,2-Trifluoroethylamine: Shares the trifluoroethyl group but lacks the imidazole ring, resulting in different reactivity and applications.
2,2,2-Trifluoroethanol: Contains the trifluoroethyl group attached to an alcohol, used primarily as a solvent and in protein folding studies.
Uniqueness: 1-(2,2,2-Trifluoroethyl)-1H-imidazol-5-amine is unique due to the combination of the trifluoroethyl group and the imidazole ring. This combination imparts distinct chemical properties, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
3-(2,2,2-trifluoroethyl)imidazol-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3/c6-5(7,8)2-11-3-10-1-4(11)9/h1,3H,2,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSKYKSUIGDLIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C=N1)CC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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